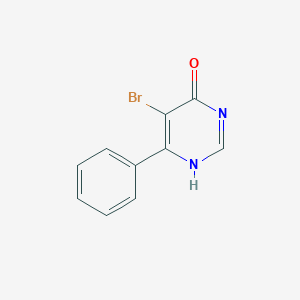

5-Bromo-6-phenyl-4-pyrimidinol

Description

Significance of Pyrimidine (B1678525) Scaffolds in Modern Organic Synthesis and Design

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the first and third positions of the ring. gsconlinepress.comnih.gov This structural motif is of immense importance as it forms the basis for three of the five primary nucleobases in nucleic acids: cytosine, thymine, and uracil. gsconlinepress.comnih.govrroij.com Beyond their fundamental role in genetics, pyrimidine scaffolds are a cornerstone in medicinal chemistry and drug development. rroij.commdpi.com

The versatility of the pyrimidine ring allows for the synthesis of a vast array of derivatives with diverse biological activities. ignited.ingsconlinepress.com These compounds are integral to many natural products, including vitamins and hormones. nih.govignited.in In the pharmaceutical industry, pyrimidine-based molecules have been developed into a wide range of therapeutics, demonstrating antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. mdpi.comresearchgate.nettandfonline.com The ability of medicinal chemists to modify the pyrimidine structure at various positions enables the fine-tuning of a compound's pharmacological profile to enhance efficacy and selectivity for biological targets. rroij.com The Biginelli reaction, first reported in 1891, is a classic one-pot synthesis that highlights the straightforward assembly of functionalized pyrimidine derivatives, further contributing to their widespread use in drug discovery. mdpi.com

Historical Perspectives on Pyrimidinol Derivatives in Heterocyclic Chemistry

The study of pyrimidines dates back to the 19th century, with the isolation of alloxan (B1665706) from uric acid by Brugnatelli in 1818 marking an early milestone. gsconlinepress.com However, the systematic investigation into pyrimidine synthesis began in the late 1800s. wikipedia.org In 1879, Grimaux reported the first laboratory synthesis of a pyrimidine, specifically barbituric acid. wikipedia.org This was followed by the work of Pinner in 1884, who developed methods for synthesizing pyrimidine derivatives by condensing amidines with ethyl acetoacetate (B1235776) and who also proposed the name "pyrimidin" in 1885. wikipedia.org

The parent compound, pyrimidine itself, was first prepared in 1900 by Gabriel and Colman. wikipedia.org The field of heterocyclic chemistry, which encompasses pyrimidines, has grown significantly since these early discoveries. wikipedia.org Pyrimidinols, which are pyrimidine derivatives containing a hydroxyl group, are a particularly important subclass. The hydroxyl group can exist in tautomeric equilibrium with a keto group, leading to the formation of pyrimidinones. This tautomerism is a key feature that influences the chemical reactivity and biological interactions of these molecules. The development of synthetic methodologies has allowed for the preparation of a wide variety of substituted pyrimidinols, which continue to be explored for their potential applications. acs.org

Contextualizing 5-Bromo-6-phenyl-4-pyrimidinol within Brominated Pyrimidinol Research

This compound belongs to the specific class of brominated pyrimidinols. The introduction of a bromine atom onto the pyrimidine ring is a strategic synthetic modification. Brominated pyrimidines are highly valuable as intermediates in organic synthesis. The bromine atom serves as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. researchgate.netrsc.org This allows for the straightforward introduction of a wide range of functional groups, including aryl and heteroaryl moieties, onto the pyrimidine core. rsc.org

The position of the bromine atom on the pyrimidine ring significantly affects its reactivity. In the case of this compound, the bromine is at the 5-position. This position is less susceptible to direct nucleophilic substitution compared to the 2, 4, and 6 positions, making it ideal for controlled functionalization via cross-coupling reactions. Research into brominated pyrimidines has shown that these compounds are not just synthetic intermediates but can also possess significant biological activity themselves. For example, 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) was found to induce interferon in mice. sigmaaldrich.comresearchgate.net The presence of both the bromine atom and the phenyl group in this compound creates a molecule with potential for further chemical elaboration and biological investigation. researchgate.net Studies on related structures have demonstrated that relatively minor structural changes in this class of compounds can lead to dramatic shifts in their biological profiles. researchgate.net

Chemical Properties and Synthesis Data

Below are tables detailing the chemical properties of this compound and related compounds, as well as a summary of a synthetic route for a structurally similar compound, which illustrates the general chemical transformations involved in this area of research.

Table 1: Physicochemical Properties of this compound and Analogs This table presents key identifiers and physical properties for the title compound and related structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | PubChem CID |

|---|---|---|---|---|

| This compound | C₁₀H₇BrN₂O | 251.08 | 6632-65-1 | 135502028 |

| 2-Amino-5-bromo-6-methyl-4-pyrimidinol | C₅H₆BrN₃O | 204.02 | 6307-35-3 | 123687 |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine (B57207) | C₁₀H₅BrCl₂N₂ | 303.97 | 146533-41-7 | 19735262 |

Data sourced from PubChem and other chemical databases. nih.govsigmaaldrich.comnih.govchemsynthesis.com

Table 2: Example Synthetic Route for a Dichlorinated Phenylpyrimidine Derivative This table outlines the steps for synthesizing 5-(4-bromophenyl)-4,6-dichloropyrimidine, a related precursor, highlighting the types of reactions common in this chemistry.

| Step | Reaction Type | Starting Material | Reagents | Product | Yield |

|---|---|---|---|---|---|

| 1 | Esterification | p-Bromophenylacetic acid | Methanol, Solid acid catalyst | Methyl p-bromophenylacetate | High |

| 2 | Condensation | Methyl p-bromophenylacetate | Dimethyl carbonate, Sodium methoxide (B1231860) | 2-(4-Bromophenyl)-malonic acid diethyl ester | - |

| 3 | Cyclization | 2-(4-Bromophenyl)-malonic acid diethyl ester | Formamidine (B1211174) hydrochloride | 5-(4-Bromophenyl)-4,6-dihydroxypyrimidine | - |

This synthetic pathway is adapted from patent literature and demonstrates a common strategy for building the core structure. atlantis-press.comgoogle.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-9(12-6-13-10(8)14)7-4-2-1-3-5-7/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLRXQMTOGCAIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356446 | |

| Record name | 5-bromo-6-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3438-53-7 | |

| Record name | 5-Bromo-6-phenyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3438-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-6-phenyl-4-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 5 Bromo 6 Phenyl 4 Pyrimidinol

Transition Metal-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyrimidine (B1678525) ring of 5-Bromo-6-phenyl-4-pyrimidinol serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This is most commonly achieved through transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of novel compounds with tailored properties. nih.gov

Suzuki-Miyaura Coupling Protocols for Arylation and Heteroarylation

The Suzuki-Miyaura coupling is a powerful method for creating biaryl and heteroaryl structures by reacting an organoboron compound with a halide, such as this compound, in the presence of a palladium catalyst and a base. nih.govlibretexts.org This reaction is valued for its mild conditions and tolerance of various functional groups. libretexts.org

However, the direct use of pyrimidinol substrates like this compound in Suzuki-Miyaura coupling can be challenging. The basic conditions of the reaction can cause the amphoteric pyrimidinone to convert into its unreactive enolate form, which hinders the desired cross-coupling. researchgate.net To overcome this, the pyrimidinol's hydroxyl group is often protected, for instance, by converting it to a methoxy (B1213986) group. This modification allows for efficient cross-coupling, and the hydroxyl group can be restored later through hydrolysis. researchgate.net

The success and yield of the Suzuki-Miyaura coupling are significantly influenced by the nature of the boronic acid used. Generally, electron-rich boronic acids tend to provide better yields in reactions with brominated pyrimidines. mdpi.com Conversely, electron-withdrawing groups on the boronic acid can lead to lower yields. mdpi.com The reaction is compatible with a wide range of aryl and heteroaryl boronic acids, allowing for the synthesis of a diverse array of 5-aryl and 5-heteroaryl pyrimidine derivatives. nih.govmdpi.com

The scope of the reaction also extends to different types of organoboron reagents, including boronic esters. libretexts.org The choice of the specific boronic acid or ester can be critical for achieving the desired outcome, especially when dealing with complex or sensitive substrates. nih.govresearchgate.net

The selection of the catalyst, ligand, and solvent system is crucial for optimizing the Suzuki-Miyaura coupling of this compound derivatives.

Catalysts: Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions. libretexts.org Pre-catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are frequently employed. mdpi.comnih.gov The active catalyst is a Pd(0) species, which is generated in situ. libretexts.org In some cases, heterogeneous catalysts like palladium on charcoal (Pd/C) or palladium nanoparticles can also be effective. mdpi.comresearchgate.net

Ligands: Ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. nih.gov Bulky and electron-rich phosphine (B1218219) ligands, such as XPhos and Buchwald's dialkylbiaryl phosphines, are often used to enhance catalytic activity, particularly with less reactive substrates. nih.govnih.gov The choice of ligand can also influence the stereoselectivity of the reaction. organic-chemistry.org

Solvents and Bases: The solvent and base are also key components of the reaction system. A variety of solvents can be used, with 1,4-dioxane, often in combination with water, being a common choice. mdpi.comnih.gov The base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is essential for the transmetalation step. nih.gov The selection of the appropriate base and solvent can significantly impact the reaction rate and yield. mdpi.com

| Catalyst | Ligand | Base | Solvent | Substrate | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine | K₃PO₄ | 1,4-Dioxane | 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) | mdpi.com |

| PdCl₂(dppf) | dppf | KOAc | Dioxane | 5-bromo-2,4-disubstituted pyrimidine | nih.gov |

| XPhosPdG2 | XPhos | - | - | 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | nih.gov |

| Pd(P(o-Tol)₃)₂ | Tri(o-tolyl)phosphine | NaO-t-Bu | Ethanol | Z-alkenyl halides | organic-chemistry.org |

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (in this case, a derivative of this compound) to form a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organoboron compound, activated by the base, transfers its organic group to the Pd(II) complex, forming a new Pd(II) species. libretexts.orgnih.gov

Reductive Elimination: The newly formed Pd(II) complex eliminates the final coupled product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org

Mechanistic studies have provided deeper insights into these steps. For instance, the role of the base is multifaceted, including the formation of a more nucleophilic boronate species. nih.gov The structure of the ligand significantly influences the rates of oxidative addition and reductive elimination. nih.gov In some cases, side reactions like dehalogenation can compete with the desired cross-coupling. researchgate.net

Alternative Cross-Coupling Strategies for this compound Derivatives

While Suzuki-Miyaura coupling is widely used, other cross-coupling reactions can also be employed to functionalize this compound derivatives. These alternatives can be valuable when Suzuki conditions are not suitable or to access different types of chemical bonds.

One such alternative is the Negishi coupling , which utilizes organozinc reagents instead of organoboron compounds. rsc.org Although it can achieve similar transformations, Negishi coupling may sometimes result in lower yields and have less functional group tolerance compared to Suzuki coupling. libretexts.org

Another important strategy is the Stille coupling , which involves the reaction of an organotin compound with an organic halide. organic-chemistry.org The mechanism is similar to that of the Suzuki coupling. libretexts.org

For the formation of carbon-nitrogen bonds, palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination , can be utilized. nih.gov This allows for the introduction of various amine functionalities onto the pyrimidine ring.

Functional Group Interconversions at the Pyrimidinol Moiety

The pyrimidinol moiety of this compound offers opportunities for various functional group interconversions. These transformations are crucial for modifying the properties of the molecule and for preparing it for subsequent reactions.

A key transformation is the conversion of the hydroxyl group at the 4-position into other functional groups. As mentioned earlier, converting the hydroxyl group to a methoxy group is a common strategy to facilitate Suzuki-Miyaura coupling. researchgate.net This is typically achieved by reacting the pyrimidinol with a methylating agent. The methoxy group can then be hydrolyzed back to the hydroxyl group under acidic or basic conditions. researchgate.netrsc.org

The hydroxyl group can also be converted into a chlorine atom using reagents like phosphorus oxychloride (POCl₃). thieme-connect.de This creates a 4-chloropyrimidine (B154816) derivative, which is another versatile intermediate for nucleophilic substitution reactions, allowing the introduction of a wide range of nucleophiles at this position. nih.gov

Reactions of the Bromine Substituent at Position 5

The bromine atom at the C-5 position of the pyrimidine ring is a key functional handle for introducing molecular diversity. Its reactivity is primarily characterized by substitution and coupling reactions.

Substitution Reactions: The electron-withdrawing nature of the adjacent nitrogen atoms and the phenyl group enhances the electrophilicity of the C-5 position, making the bromine atom susceptible to displacement by various nucleophiles. These reactions typically involve the replacement of the bromine with amines, thiols, or alkoxides to generate a range of 5-substituted pyrimidinol derivatives. For instance, nucleophilic substitution with amines like piperazine (B1678402) can be achieved using potassium carbonate in a solvent such as DMSO at elevated temperatures.

Palladium-Catalyzed Cross-Coupling Reactions: The bromine substituent readily participates in palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely employed to introduce aryl or heteroaryl groups at the 5-position. mdpi.com The reaction of this compound derivatives with various aryl boronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like sodium carbonate or potassium phosphate, affords the corresponding 5-aryl-6-phenyl-4-pyrimidinol analogs. mdpi.combeilstein-journals.orgresearchgate.net The choice of catalyst, base, and solvent can be optimized to achieve good yields. mdpi.com It has been noted that sterically hindered 2-amino-5-halo-6-phenylpyrimidin-4-ones can be poor substrates for Suzuki coupling due to the formation of unreactive enolic forms under basic conditions. researchgate.net

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. The coupling of terminal alkynes with the bromo-pyrimidinol derivative in the presence of a palladium catalyst and a copper(I) co-catalyst yields 5-alkynyl-6-phenyl-4-pyrimidinol compounds. beilstein-journals.orgku.edu

The following table summarizes representative palladium-catalyzed cross-coupling reactions involving the bromine substituent.

| Reaction Type | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) | 5-Aryl-6-phenyl-4-pyrimidinols |

| Sonogashira | Terminal alkynes | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 5-Alkynyl-6-phenyl-4-pyrimidinols |

Transformations Involving the Hydroxyl Group at Position 4

The hydroxyl group at the C-4 position exhibits characteristic reactivity, primarily involving O-alkylation and chlorination.

O-Alkylation: The hydroxyl group can be alkylated using various alkyl halides in the presence of a base. For example, reaction with ethyl bromoacetate (B1195939) or ethyl 2-bromopropanoate (B1255678) can lead to the formation of O-alkylated derivatives. grafiati.com The choice of alkylating agent and reaction conditions can influence the regioselectivity, with the potential for N-alkylation at the N-1 or N-3 positions of the pyrimidine ring as a competing reaction. grafiati.com

Chlorination: The hydroxyl group can be converted to a chlorine atom, a more versatile leaving group for subsequent nucleophilic substitution reactions. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). atlantis-press.comsmolecule.comgoogle.combhu.ac.in The resulting 4-chloro-5-bromo-6-phenylpyrimidine is a key intermediate for the synthesis of a wide array of derivatives. atlantis-press.comgoogle.com For example, it can be used to synthesize compounds like Macitentan, an endothelin receptor antagonist. google.com

| Reaction Type | Reagent | Product |

| O-Alkylation | Alkyl halide (e.g., ethyl bromoacetate) | 4-Alkoxy-5-bromo-6-phenylpyrimidine |

| Chlorination | Phosphorus oxychloride (POCl₃) | 4-Chloro-5-bromo-6-phenylpyrimidine |

Electrophilic and Nucleophilic Reactivity of the Pyrimidine Nucleus

The pyrimidine ring itself possesses a distinct reactivity pattern towards electrophilic and nucleophilic attack, which is influenced by the existing substituents.

Electrophilic Reactivity: The pyrimidine ring is generally considered an electron-deficient heterocycle due to the presence of two nitrogen atoms, which deactivates it towards electrophilic substitution. bhu.ac.in However, the presence of the electron-donating hydroxyl group at C-4 can activate the ring towards electrophilic attack to some extent. Protonation of a ring nitrogen under strongly acidic conditions can generate a highly electrophilic pyrimidinium species, which can then undergo Friedel-Crafts-type reactions with electron-rich arenes. ku.eduresearchgate.net

Nucleophilic Reactivity: The electron-deficient nature of the pyrimidine nucleus makes it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms (C-2, C-4, and C-6). bhu.ac.in When the hydroxyl group at C-4 is converted to a better leaving group, such as a chlorine atom, this position becomes highly activated for nucleophilic aromatic substitution (SNAr). ambeed.com This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at the C-4 position. bhu.ac.inossila.com

Advanced Spectroscopic and Structural Characterization of 5 Bromo 6 Phenyl 4 Pyrimidinol

Single-Crystal X-ray Diffraction Analysis

Determination of Crystal Structure and Molecular Conformation

Without experimental data, the crystal structure and molecular conformation of 5-Bromo-6-phenyl-4-pyrimidinol can only be hypothesized based on related compounds. It is expected that the pyrimidinol ring and the phenyl group would be the major structural motifs. The dihedral angle between these two rings would be a key conformational parameter.

Elucidation of Intermolecular Interactions and Supramolecular Arrangements

The presence of a hydroxyl group and nitrogen atoms in the pyrimidinol ring suggests the potential for hydrogen bonding, which would likely play a significant role in the supramolecular arrangement. Additionally, π-π stacking interactions between the aromatic rings could further stabilize the crystal packing. A detailed analysis of these interactions would require crystallographic data.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. Each vibrational mode corresponds to a specific motion of the atoms, such as stretching or bending of bonds.

Attribution of Characteristic Vibrational Modes

A theoretical vibrational analysis could predict the characteristic vibrational modes for this compound. Key expected vibrations would include the O-H stretching of the hydroxyl group, C=N and C=C stretching modes within the pyrimidine (B1678525) ring, C-H stretching of the phenyl group, and the C-Br stretching mode. The precise frequencies of these modes, however, require experimental measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities, the precise arrangement of atoms and their connectivity can be established.

The ¹H NMR spectrum of the related 2-amino-5-bromo-6-phenyl-4-pyrimidinol in DMSO-d₆ reveals distinct signals corresponding to the different proton environments within the molecule. The aromatic protons of the phenyl group at the C6 position typically appear as a multiplet in the range of δ 7.43-7.56 ppm. The protons of the amino group at the C2 position are observed as a broad singlet at approximately δ 6.87 ppm.

The ¹³C NMR spectrum provides complementary information regarding the carbon skeleton. For the 2-amino analogue, characteristic signals are observed for the pyrimidine and phenyl rings. Key resonances include those for the carbon atoms of the pyrimidine ring, which are influenced by the attached functional groups. The carbon atom bearing the bromine (C5) is found at approximately δ 97.3 ppm. The carbons of the phenyl group exhibit signals in the aromatic region (δ 128.0-136.3 ppm), while the carbons of the pyrimidine ring appear at δ 153.2 and δ 158.6 ppm.

Interactive Data Table: NMR Data for 2-amino-5-bromo-6-phenyl-4-pyrimidinol in DMSO-d₆

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Phenyl-H | 7.43-7.56 (m) | - |

| NH₂ | 6.87 (br s) | - |

| Phenyl-C | - | 128.0 (CH), 128.5 (CH), 129.7 (CH), 136.3 (C) |

| C-Br (C5) | - | 97.3 |

| Pyrimidine-C | - | 153.2, 158.6 |

Note: Data is for the 2-amino derivative. m = multiplet, br s = broad singlet.

To definitively establish the connectivity between protons and carbons, advanced 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment would correlate the proton signals of the phenyl ring to their directly attached carbon atoms.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

For 2-amino-5-bromo-6-phenyl-4-pyrimidinol, the mass spectrum (electrospray ionization, ESI) displays a characteristic isotopic pattern for the molecular ion peak [M+H]⁺ at m/z 264 and 266. This doublet, with approximately equal intensities, is indicative of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The measured value of 264.9847 for C₁₀H₉⁷⁹BrN₃O⁺ is in close agreement with the calculated value of 264.9845.

The fragmentation pattern observed in the mass spectrum can further corroborate the proposed structure. Common fragmentation pathways for such compounds may involve the loss of the bromine atom, cleavage of the phenyl group, or fragmentation of the pyrimidine ring itself, providing valuable structural information.

Interactive Data Table: Mass Spectrometry Data for 2-amino-5-bromo-6-phenyl-4-pyrimidinol

| m/z (Observed) | Ion | Interpretation |

| 264/266 | [M+H]⁺ | Molecular ion peak showing the isotopic pattern for bromine |

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Phenyl 4 Pyrimidinol

Density Functional Theory (DFT) Studies: An Unwritten Chapter

DFT has become a cornerstone of computational chemistry, enabling the accurate prediction of molecular properties. For 5-Bromo-6-phenyl-4-pyrimidinol, such studies would be invaluable but are currently unavailable.

Quantum Chemical Geometry Optimization and Conformational Analysis

A foundational step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process would determine key bond lengths, bond angles, and dihedral angles. For this compound, a crucial aspect of conformational analysis would be the rotational barrier of the phenyl group relative to the pyrimidinol ring. This rotation can significantly influence the molecule's shape and how it interacts with biological targets. At present, no published data exists detailing these optimized geometric parameters or the conformational landscape of this compound.

Electronic Structure Analysis (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

Furthermore, the Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for understanding non-covalent interactions, which are crucial in biological systems. For this compound, no such analyses, including HOMO-LUMO energy values or MEP maps, are available in the literature.

Reactivity Descriptors and Electronic Relationship Profiling

From the energies of the frontier orbitals, various global reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global softness. These descriptors provide a quantitative measure of a molecule's reactivity. To date, no studies have reported these quantum chemical descriptors for this compound.

Simulated Spectroscopic Properties (e.g., Vibrational Frequencies)

DFT calculations can simulate spectroscopic data, such as infrared (IR) and Raman spectra, by calculating the vibrational frequencies of the molecule. Comparing these theoretical spectra with experimental data can help confirm the molecule's structure and assign specific vibrational modes to different functional groups. There are currently no published simulated or experimental vibrational frequency data for this compound.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties: A Missing Piece

TD-DFT is a powerful method for studying the behavior of molecules in their electronically excited states. This is particularly important for understanding a molecule's photochemistry and its absorption and emission of light (UV-Vis spectroscopy). An analysis using TD-DFT would predict the electronic transitions, their corresponding energies, and oscillator strengths. This information is fundamental to understanding the photophysical properties of this compound, yet no such studies have been reported.

Structure Reactivity Relationships and Mechanistic Insights for 5 Bromo 6 Phenyl 4 Pyrimidinol

Correlation of Molecular Structure with Chemical Reactivity Profiles

The chemical behavior of 5-Bromo-6-phenyl-4-pyrimidinol is intrinsically linked to its molecular architecture, which consists of a pyrimidinol core substituted with a bromine atom at the 5-position and a phenyl group at the 6-position. This arrangement of functional groups dictates the molecule's reactivity, particularly in transition metal-catalyzed cross-coupling reactions and substitutions.

The pyrimidinol ring system can exist in different tautomeric forms, and its ability to be deprotonated under basic conditions significantly influences its reactivity. Research conducted on the closely related analogue, 2-amino-5-halo-6-phenylpyrimidin-4-one (bropirimine), reveals that the amphoteric nature of the pyrimidinone ring presents a significant challenge for certain reactions. researchgate.net Specifically, in palladium-catalyzed Suzuki cross-coupling reactions, the basic conditions required for the catalytic cycle can deprotonate the pyrimidinone, converting it into its enolic form. This enolate is an unreactive substrate for the palladium catalyst, hindering the desired cross-coupling. researchgate.net

Furthermore, under these reaction conditions, a competing side reaction, palladium-mediated reductive dehalogenation (the replacement of the bromine atom with a hydrogen atom), is often observed. researchgate.net To overcome these reactivity issues, a common strategy involves modifying the molecular structure. By protecting the hydroxyl group, for instance as a 4-methoxy ether, the formation of the unreactive enolate is prevented. This allows the Suzuki coupling at the C5-position to proceed efficiently. The desired pyrimidin-4-one can then be obtained in high yield by subsequent hydrolysis of the methoxy (B1213986) group. researchgate.net

The bromine atom at the C5 position is a key handle for synthetic transformations. Besides cross-coupling, this site is amenable to lithiation-substitution protocols, which have been used to synthesize a variety of C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinone derivatives. researchgate.net

Table 1: Reactivity Profile of 5-Halogenated-6-phenyl-4-pyrimidinol Systems

| Reaction Type | Key Structural Feature | Conditions | Observed Reactivity / Challenge | Reference |

| Suzuki Cross-Coupling | Acidic pyrimidinol proton | Basic (e.g., Pd catalyst, base) | Poor substrate; forms unreactive enolate under basic conditions. | researchgate.net |

| Reductive Dehalogenation | C5-Bromine atom | Palladium catalysis conditions | Competing side reaction, leading to loss of the bromine substituent. | researchgate.net |

| Suzuki Cross-Coupling (Protected) | C4-Methoxy ether | Palladium catalysis conditions | Efficient cross-coupling at the C5 position. | researchgate.net |

| Lithiation-Substitution | C5-Bromine atom | Organolithium reagents (e.g., n-BuLi) | Regioselective substitution at the C5 position is possible. | researchgate.net |

Stereoelectronic Effects on Reaction Pathways

Stereoelectronic effects, which encompass both the spatial arrangement of atoms (steric effects) and the distribution of electrons (electronic effects), play a critical role in determining the reaction pathways of this compound.

The nitrogen atoms within the pyrimidine (B1678525) ring have a profound electronic influence. It has been noted that 5-pyrimidinols are generally more reactive radical scavengers than phenol (B47542) derivatives with similar O-H bond dissociation energies (BDEs). This enhanced reactivity is attributed to polar effects from the ring nitrogens that stabilize the transition state of the radical-quenching reaction. researchgate.net

The substituents on the ring further modulate its reactivity:

C5-Bromo Group: The bromine atom is strongly electron-withdrawing, which lowers the electron density of the pyrimidine ring. This has a significant impact on the molecule's properties, including the acidity of the N-H and O-H protons and the susceptibility of the ring to nucleophilic attack.

The equilibrium between different tautomers is also under stereoelectronic control. The conversion of the pyrimidinone form to its enolic tautomer under basic conditions is a prime example of how electronic effects (deprotonation) lead to a change in structure that ultimately dictates the reaction pathway, shutting down its ability to participate in Suzuki coupling. researchgate.net

Table 2: Summary of Stereoelectronic Effects

| Structural Feature | Effect Type | Consequence on Reactivity | Reference |

| Pyrimidine Ring Nitrogens | Electronic | Stabilization of radical reaction transition states; influences tautomeric equilibrium. | researchgate.net |

| C5-Bromine Atom | Electronic (Inductive) | Electron-withdrawing; increases acidity of ring protons; activates ring for certain substitutions. | researchgate.net |

| C6-Phenyl Group | Steric & Electronic | Steric hindrance at adjacent sites; rotational freedom affects molecular conformation and conjugation. | researchgate.net |

| Pyrimidinol -OH Group | Electronic | Acidic proton allows for deprotonation to an unreactive enolate under basic conditions. | researchgate.net |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for understanding the reaction mechanisms, transition states, and electronic structures of molecules like this compound. While specific modeling studies on this exact compound are not widely published, extensive research on close analogues provides a clear picture of the methodologies used and the insights gained.

Semi-empirical quantum mechanical calculations have been successfully applied to the analogue 2-amino-5-halo-6-phenylpyrimidin-4-one. researchgate.net These studies demonstrated how changing the C5-substituent (e.g., from hydrogen to bromine) quantitatively influences two critical factors:

Tautomeric Equilibrium: The calculations can predict the relative stability of the 1H- and 3H-tautomeric forms, which is crucial for understanding which form predominates under certain conditions.

Rotational Freedom: The models can calculate the energy barrier for rotation around the C6-phenyl bond, showing how this is affected by other substituents. researchgate.net

More advanced studies on related compounds like 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) utilize Density Functional Theory (DFT) to gain deeper mechanistic insights. researchgate.netresearchgate.net These computational approaches allow for a detailed analysis of:

Molecular Geometry: Optimization of the ground-state structure to predict bond lengths and angles. researchgate.net

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps to predict the molecule's chemical reactivity and sites of charge transfer. researchgate.net

Natural Bond Orbital (NBO) Analysis: This method investigates the charge distribution on different atoms and analyzes stabilizing interactions within the molecule, such as charge transfer between occupied and unoccupied orbitals. researchgate.netaip.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for chemical reactions. researchgate.net

Vibrational Analysis: Calculated vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to confirm structural assignments. researchgate.net

These computational tools are essential for building a complete picture of the molecule's behavior, from its static structure to the energetic landscapes of its chemical transformations.

Table 3: Computational Modeling Applications for Pyrimidinol Systems

| Computational Method | Analogue Studied | Key Insight Provided | Reference |

| Semi-Empirical Calculations | 2-Amino-5-halo-6-phenylpyrimidin-4-one | Influence of C5-substituent on tautomeric equilibrium and C6-phenyl rotational barrier. | researchgate.net |

| DFT (B3LYP) | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | Ground state geometry optimization, FMO analysis for chemical activity, MEP for reactive site prediction. | researchgate.netresearchgate.net |

| NBO Analysis | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | Analysis of atomic charges, hybridization, and intramolecular charge transfer interactions. | researchgate.netaip.org |

| Vibrational Spectroscopy (Calculated) | 2-Amino-5-bromo-6-methyl-4-pyrimidinol | Correlation of calculated vibrational modes with experimental FT-IR and Raman spectra. | researchgate.net |

Applications in Materials Science and Supramolecular Chemistry

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which alter the properties of light, are fundamental to modern photonics and optoelectronics. The NLO response in organic molecules is often rooted in their molecular structure, particularly the presence of delocalized π-electron systems and electron donor-acceptor groups that facilitate intramolecular charge transfer (ICT). The structure of 5-Bromo-6-phenyl-4-pyrimidinol, with its phenyl ring extending the π-conjugation of the pyrimidine (B1678525) core, is inherently suited for NLO applications. osf.ioresearchgate.net

The NLO properties of pyrimidine derivatives have been a subject of significant investigation. Theoretical and experimental studies on related compounds consistently demonstrate their potential as NLO materials. dntb.gov.uametall-mater-eng.com For instance, the formation of proton-shifted organic salts has been shown to be an effective strategy to enhance these properties. A notable example is the organic salt formed between 2-Amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) (a close analogue of the title compound) and 2,3-pyrazinedicarboxylic acid, which has been studied for its NLO characteristics. researchgate.netresearchgate.net The first-order hyperpolarizability (β), a measure of the second-order NLO response, is a key parameter. For many pyrimidine-based systems, this value is significantly larger than that of reference materials like urea. dntb.gov.ua The combination of the electron-withdrawing pyrimidine ring and the electron-rich phenyl group in this compound suggests a pronounced ICT character, which is a strong indicator of a significant NLO response. researchgate.net

Table 1: Comparison of Calculated First Hyperpolarizability (β) of a Pyrimidine Derivative Note: Data is for a related pyrimidine derivative, as specific values for this compound are not available. This serves as an illustrative example of the NLO potential within this class of compounds.

| Compound | Computational Method | Calculated β (esu) | Reference Material (Urea) β (esu) |

|---|---|---|---|

| (E)-1-(4′-bromo-[1,1′-biphenyl]-4-yl)-3-(pyren-1-yl)prop-2-en-1-one | DFT/B3LYP | Significant NLO response indicated | ~0.37 x 10-30 |

Design and Characterization of Supramolecular Architectures

Supramolecular chemistry, the "chemistry beyond the molecule," utilizes non-covalent interactions to assemble molecules into well-defined, functional architectures. uclouvain.benih.gov The principles of molecular recognition and self-assembly inherent to this field are central to crystal engineering, where the aim is to design solid-state structures with desired properties. researchgate.net this compound is an excellent candidate for supramolecular design due to its capacity for forming multiple, specific intermolecular interactions.

Formation of Organic Salts and Co-crystals

One of the most powerful strategies in crystal engineering is the formation of multi-component crystals, such as organic salts or co-crystals. frontiersin.org This approach allows for the modification of a molecule's physicochemical properties without altering its covalent structure. ijper.org Pyrimidine derivatives, especially those with amino and hydroxyl/oxo groups, are well-known to form robust supramolecular structures with carboxylic acids. researchgate.netmdpi.com Depending on the relative acidity (pKa) of the components, the interaction can result in either a co-crystal (held by neutral hydrogen bonds) or an organic salt (formed via proton transfer). researchgate.net

The analogue 2-Amino-5-bromo-6-methyl-4-pyrimidinol readily forms a monohydrated 1:2 organic salt with 2,3-pyrazinedicarboxylic acid, a structure confirmed by single-crystal X-ray diffraction. researchgate.netresearchgate.net In this salt, a proton is transferred from the acid to the pyrimidine ring, creating charged species that are then organized into a stable crystalline lattice. researchgate.net Given that this compound possesses the same key pyrimidinol functional group capable of accepting a proton, it is highly probable that it can be used to form a diverse range of organic salts and co-crystals with appropriate partner molecules. researchgate.net

Analysis of Hydrogen Bonding Networks and Crystal Packing

The solid-state architecture of pyrimidinol derivatives is dominated by hydrogen bonding. mdpi.comd-nb.info The most common and predictable interaction is the supramolecular synthon formed between a pyrimidine base and a carboxylic acid. researchgate.net This often results in a robust, cyclic R²₂(8) graph-set motif, where two molecules are linked by two pairs of complementary hydrogen bonds. mdpi.com

In addition to this primary interaction, other hydrogen bonds involving the pyrimidinol OH group, ring nitrogens, and potentially the bromine atom (as a halogen bond acceptor) contribute to the stability of the crystal packing. nih.gov The crystal structure of the organic salt of 2-Amino-5-bromo-6-methyl-4-pyrimidinol, for example, reveals a complex three-dimensional network stabilized by a variety of N-H···O, O-H···O, and C-H···O interactions. researchgate.net In related bromo-phenyl compounds, π-π stacking interactions between aromatic rings and C-H···π interactions are also significant forces that direct the crystal packing. mdpi.comresearchgate.net The phenyl group in this compound would be expected to actively participate in such stacking interactions, further stabilizing the resulting supramolecular assembly.

Hirshfeld Surface Analysis for Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto this unique molecular surface, one can generate two-dimensional "fingerprint plots" that provide a clear, quantitative summary of all close intermolecular contacts. mdpi.comiucr.org

For pyrimidine derivatives and other related bromo-phenyl organic compounds, Hirshfeld analysis consistently reveals the dominant contributions to crystal packing. researchgate.netresearchgate.netnih.gov Typically, H···H contacts account for the largest portion of the surface area, reflecting the prevalence of van der Waals forces. mdpi.com Contacts involving hydrogen bond donors and acceptors, such as O···H/H···O and N···H/H···N, appear as distinct "spikes" on the fingerprint plot and represent a significant percentage of the interactions. iucr.org Furthermore, contacts involving the bromine atom (Br···H/H···Br) and the aromatic rings (C···H/H···C and C···C) are also clearly identifiable and quantifiable. mdpi.comresearchgate.net Analysis of related structures provides a strong basis for predicting the distribution of intermolecular forces in crystalline this compound.

Table 2: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Bromo-Heterocyclic Crystal Structures Note: This table aggregates typical percentage contributions from published analyses of structurally similar compounds to illustrate the expected interaction landscape for this compound.

| Interaction Type | Typical Contribution to Hirshfeld Surface (%) | Significance |

|---|---|---|

| H···H | 35 - 45% | Represents the majority of van der Waals contacts. mdpi.comresearchgate.net |

| O···H / H···O | 15 - 20% | Key indicator of strong hydrogen bonding. iucr.org |

| C···H / H···C | 15 - 25% | Reflects C-H···π interactions and general packing. mdpi.comresearchgate.net |

| Br···H / H···Br | ~7 - 28% | Highlights the role of the bromine atom in hydrogen and halogen bonding. researchgate.net |

| C···C | ~3 - 5% | Indicates π-π stacking interactions between aromatic rings. iucr.org |

Potential for Advanced Functional Materials (e.g., Luminescent Sensors)

The photophysical properties of pyrimidine derivatives make them promising candidates for advanced functional materials, including luminescent sensors and organic light-emitting diodes (OLEDs). osf.ioresearchgate.net Push-pull pyrimidine chromophores, which possess an intramolecular charge-transfer (ICT) character, often exhibit fluorescence that is highly sensitive to their environment. osf.io This sensitivity, known as solvatochromism, can be exploited for chemical sensing applications. osf.io

Furthermore, the nitrogen atoms in the pyrimidine ring can be protonated by acids, often leading to a significant change or quenching of the fluorescence emission. osf.ioresearchgate.net This on/off switching behavior is the fundamental principle behind fluorescent pH sensors. Studies on substituted pyrimidines show that through careful molecular design, white-light emission can even be achieved by precise control of protonation. osf.ioresearchgate.net The introduction of a bulky phenyl group and a heavy bromine atom into the pyrimidine scaffold of this compound could lead to desirable photophysical properties, such as a high quantum yield or thermally activated delayed fluorescence (TADF), which is valuable for high-efficiency OLEDs. sioc-journal.cn The synthesis of various substituted pyrimidinols has been explored as a route to new luminescent materials, indicating a clear pathway for developing the potential of the title compound. researchgate.net

Q & A

Q. How can this compound serve as a precursor in materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.